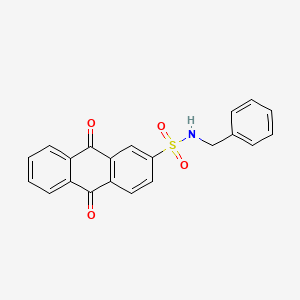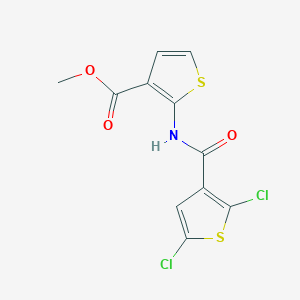![molecular formula C13H11NO3S2 B6501174 methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate CAS No. 1005930-88-0](/img/structure/B6501174.png)
methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . These compounds are known for their wide range of properties and applications, including in the field of medicinal chemistry .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. Common reactions include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .科学的研究の応用
Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate has been studied for its potential applications in the fields of medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases. In materials science, this compound has been studied for its potential use as a building block in the synthesis of new materials. In chemical biology, this compound has been studied for its potential as a tool for studying the structure and function of biological molecules.
作用機序
The exact mechanism of action of methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate is not yet known. However, it is believed that this compound may interact with proteins or other molecules in the body to induce a biological response. It is also possible that this compound may interact with cell membranes to alter their permeability or to interfere with the function of certain enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. In animal studies, this compound has been found to reduce inflammation and to inhibit the growth of cancer cells. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
実験室実験の利点と制限
One of the main advantages of using methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to work with in the laboratory. However, this compound is sensitive to light and heat, which can limit its use in certain types of experiments. In addition, this compound is a relatively new compound and not much is known about its effects on biological systems, which can make it difficult to predict the results of experiments.
将来の方向性
The potential applications of methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate are still being explored. In the future, this compound may be used as a therapeutic agent for the treatment of cancer and other diseases. In addition, this compound may be used as a building block in the synthesis of new materials. Furthermore, this compound may be used as a tool for studying the structure and function of biological molecules. Finally, this compound may be used to investigate the effects of environmental pollutants on biological systems.
合成法
Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate can be synthesized via a variety of methods, including the oxidative condensation of thiophene-3-carboxaldehyde, the reaction of thiophene-3-carboxylic acid with ethylenediamine, and the reaction of thiophene-3-carboxylic acid with methyl 2-hydroxypropionate. The oxidative condensation of thiophene-3-carboxaldehyde is the most common method used for synthesizing this compound. In this method, thiophene-3-carboxaldehyde is reacted with a base such as sodium hydroxide in the presence of a catalyst such as cupric acetate. The reaction is conducted in an aqueous solution and the product is isolated by precipitation.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-17-13(16)10-6-8-19-12(10)14-11(15)5-4-9-3-2-7-18-9/h2-8H,1H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDIPGAFWYHLH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
